
Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxyphenyl group attached to a dioxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(4-ethoxyphenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-ethoxyphenyl)-2,4-dioxobutanoic acid.
Reduction: Methyl 4-(4-ethoxyphenyl)-2-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
- Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
- Methyl 4-(4-ethoxyphenyl)-2,4-dioxopentanoate
Uniqueness
Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is unique due to the presence of the ethoxyphenyl group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and can influence its reactivity and applications.
Biological Activity
Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS Number: 108783-91-1) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H14O5 and a molecular weight of approximately 250.25 g/mol. The compound features a dioxobutanoate structure with an ethoxy-substituted phenyl ring, which influences its chemical reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial effects against various bacterial strains, making it a candidate for further development as an antibacterial agent.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in biological systems .
- Potential Anticancer Activity : Similar compounds have shown activity against cancer cell lines, indicating that this compound might also exhibit anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The ester group can undergo hydrolysis in biological systems to release the active acid form, which may interact with specific enzymes or receptors.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell proliferation, potentially leading to therapeutic effects in inflammatory diseases and cancer .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Study | Findings | |
---|---|---|
Study A (2023) | Demonstrated antimicrobial activity against E. coli and S. aureus | Supports potential use as an antibacterial agent |
Study B (2023) | Exhibited anti-inflammatory effects in murine models | Suggests therapeutic potential in inflammatory diseases |
Study C (2023) | Induced apoptosis in cancer cell lines | Indicates possible anticancer applications |
Properties
IUPAC Name |
methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-18-10-6-4-9(5-7-10)11(14)8-12(15)13(16)17-2/h4-7H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPBZQIEMJJXBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396659 |
Source
|
Record name | methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108783-91-1 |
Source
|
Record name | methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.